(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol
Description
(3S,4R)-4-[(5-Chloro-2-methylphenyl)amino]oxolan-3-ol is a stereospecific oxolane (tetrahydrofuran) derivative featuring a 5-chloro-2-methylphenylamino substituent at the 4-position and a hydroxyl group at the 3-position.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(3S,4R)-4-(5-chloro-2-methylanilino)oxolan-3-ol |
InChI |
InChI=1S/C11H14ClNO2/c1-7-2-3-8(12)4-9(7)13-10-5-15-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1 |
InChI Key |
MQJFMFVKFJITAS-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N[C@@H]2COC[C@H]2O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2COCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methylaniline and a suitable tetrahydrofuran derivative.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Implementing automated processes for reaction monitoring and product isolation to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((5-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: The interaction with molecular targets can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 5-chloro-2-methylphenyl group in the target compound likely enhances electrophilicity compared to benzylamino (electron-donating) or pyrrolidine (basic) substituents. This could influence binding to hydrophobic pockets in biological targets . Steric Effects: Bulky substituents like tosyl or benzylamino may hinder ring conformation, affecting reactivity or solubility .
Synthesis Methods :
- Cyclization of alditols (e.g., ribitol) is a common route for hydroxylated oxolanes .
- Functionalization via sulfonylation (e.g., tosylates) enables further nucleophilic substitutions .
Pyrrolidine-substituted oxolanes may exhibit enhanced solubility due to the basic nitrogen, contrasting with the lipophilic chloro-methylphenyl group in the target compound .
Detailed Research Findings
Structural and Stereochemical Considerations
- Stereospecificity : The (3S,4R) configuration in the target compound is critical for chiral recognition in enzyme binding. For example, (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol has a defined stereochemistry that impacts its interactions with biological targets .
- Crystal Structures : X-ray data for related oxolanes (e.g., PDB entries) reveal planar oxolane rings with substituents dictating overall molecular geometry .
Metabolic and Stability Profiles
- The chloro-methylphenyl group in the target compound may undergo similar oxidative metabolism .
- Covalent Binding: Reactive intermediates (e.g., quinone methides) formed during metabolism could lead to irreversible enzyme inhibition, as seen in DF 203’s interaction with CYP1A1 .
Biological Activity
Introduction
The compound (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol is a chiral oxolane derivative characterized by a substituted phenyl group. Its structural features, including hydroxyl and amino functional groups, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClN O |
| Molecular Weight | 227.69 g/mol |
| CAS Number | 2165630-63-5 |
| IUPAC Name | (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol |
The compound features a five-membered cyclic ether (oxolane) with a hydroxyl group and an amino group, enhancing its reactivity and potential interactions in biological systems.
Biochemical Interactions
The biological activity of (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol can be attributed to several mechanisms:
- Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating reactions with electrophiles in biological pathways.
- Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with proteins and nucleic acids, potentially influencing enzyme activity and receptor interactions.
- Oxidation Reactions : The hydroxyl group may undergo oxidation to form reactive intermediates that can interact with various cellular targets.
Predicted Biological Activities
Computational predictions using tools like the Prediction of Activity Spectra for Substances (PASS) indicate that compounds with similar structures exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Potential to inhibit bacterial growth.
- Anti-inflammatory Properties : May modulate inflammatory responses.
- Antitumor Effects : Possible inhibition of tumor cell proliferation .
Antimicrobial Activity
Research has indicated that derivatives of oxolane compounds often exhibit antimicrobial properties. A study examining similar compounds demonstrated significant inhibition of bacterial strains at concentrations ranging from 10 to 50 μM, suggesting that (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol may have comparable effects.
Anti-inflammatory Effects
In vitro studies have shown that compounds similar to (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol can downregulate pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .
Antitumor Properties
Preliminary findings indicate that oxolane derivatives can inhibit cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to (3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol were shown to reduce viability in breast cancer cells by approximately 60% at 25 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
